![molecular formula C21H27BrClNO B1525272 3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1220035-30-2](/img/structure/B1525272.png)
3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride
Vue d'ensemble
Description
The compound “3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride” has a CAS Number of 1219963-88-8 and a molecular weight of 359.94 . The IUPAC name for this compound is 3-(2-(4-(2-phenylpropan-2-yl)phenoxy)ethyl)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H29NO.ClH/c1-22(2,19-8-4-3-5-9-19)20-10-12-21(13-11-20)24-16-14-18-7-6-15-23-17-18;/h3-5,8-13,18,23H,6-7,14-17H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a linear formula of C22H30ClNO . More detailed physical and chemical properties were not found in the available sources.Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Novel Therapeutics
This compound serves as a precursor in the synthesis of novel therapeutic agents. Its structure is amenable to modifications that can lead to the development of new drugs with potential activity against various diseases. The bromine atom in particular offers a site for further chemical reactions, such as cross-coupling, which is a valuable reaction in drug discovery .
Pharmacology: Study of Bioactive Molecules
In pharmacology, researchers can use this compound to study the interaction between bioactive molecules and their targets. The piperidine moiety is a common feature in many pharmacologically active compounds, and its presence in this molecule makes it a candidate for the development of receptor agonists or antagonists .
Material Science: Organic Electronic Components
The phenyl and piperidine groups could potentially be used in the design of organic electronic components. These structures can contribute to the conductivity and stability of organic semiconductors, which are crucial for the development of flexible electronic devices .
Analytical Chemistry: Chromatographic Standards
Due to its unique structure, this compound can be used as a standard in chromatographic analysis to help identify and quantify similar compounds in complex mixtures. Its distinct retention time and spectral properties make it suitable for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Chemical Biology: Probe Synthesis
Chemical biologists can utilize this compound to synthesize probes for studying biological systems. The molecule’s modifiable structure allows for the attachment of fluorescent or radioactive labels, which can be used to track biological processes in real-time .
Neurochemistry: Research on Neurotransmitter Pathways
The piperidine ring is structurally similar to the cyclic structures found in many neurotransmitters. This similarity can be exploited to study neurotransmitter pathways and the effects of various substances on nerve signal transmission .
Safety and Hazards
Mécanisme D'action
Target of Action
For example, piperidine derivatives are known to interact with various receptors in the nervous system .
Mode of Action
Many drugs work by binding to their target and either activating or inhibiting its function .
Biochemical Pathways
Without specific information on “3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride”, it’s difficult to say which biochemical pathways it might affect. Drugs often work by affecting signal transduction pathways or metabolic pathways in the body .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, half-life, and potential side effects .
Result of Action
The effects of a drug at the molecular and cellular level often translate into therapeutic effects at the level of the whole organism .
Action Environment
The action, efficacy, and stability of “3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
3-[[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrNO.ClH/c1-21(2,17-8-4-3-5-9-17)18-10-11-20(19(22)13-18)24-15-16-7-6-12-23-14-16;/h3-5,8-11,13,16,23H,6-7,12,14-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYXAJRIDYNGKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCC3CCCNC3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1525190.png)
![3-[(3-Bromobenzyl)oxy]azetidine](/img/structure/B1525191.png)

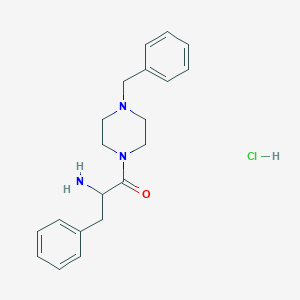
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525195.png)


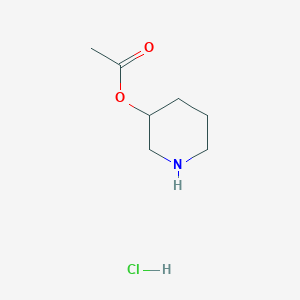
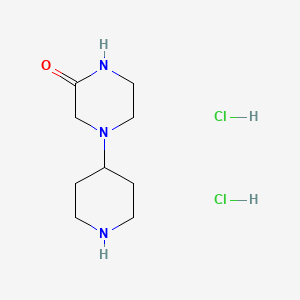
![4-[3-Amino-4-(ethylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1525204.png)
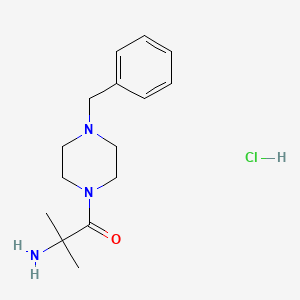
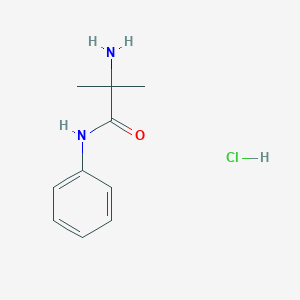
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525209.png)
![2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride](/img/structure/B1525211.png)